

Dissolution of PF-06424439 for In Vivo Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: PF-06424439

Cat. No.: B15613075

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of **PF-06424439**, a potent and selective diacylglycerol acyltransferase 2 (DGAT2) inhibitor, for in vivo experimental studies. Adherence to proper dissolution and formulation procedures is critical for ensuring the bioavailability and efficacy of the compound in animal models.

Compound Information

Parameter	Value	Reference
Compound Name	PF-06424439	[1][2]
Alternate Names	PF 06424439	[3]
CAS Number	1469284-79-4 (methanesulfonate)	[1]
Molecular Formula	C ₂₂ H ₂₆ ClN ₇ O • CH ₄ O ₃ S	[1][3]
Molecular Weight	536.05 g/mol	[2][3]
Appearance	White to off-white solid	[4]
In Vitro IC ₅₀	14 nM for DGAT2	[1]

Solubility Data

PF-06424439 is soluble in various solvents, which allows for flexibility in formulation depending on the desired route of administration. It is crucial to use fresh, high-purity solvents to avoid degradation of the compound and ensure reproducibility.

Solvent	Solubility	Notes	Reference
DMSO	≥ 100 mg/mL (≥ 227.30 mM)	Ultrasonic and warming to 60°C may be required. Use newly opened, hygroscopic DMSO.	[4]
Water	Soluble to 100 mM	[3]	
Ethanol	88 mg/mL	[2]	

Recommended Formulations for In Vivo Administration

Several vehicle formulations have been successfully used for in vivo studies with **PF-06424439**. The choice of vehicle will depend on the experimental design, particularly the route of administration (e.g., oral gavage, intravenous injection).

Oral Administration Formulations

Formulation Components	Composition	Achievable Concentration	Reference
Vehicle 1: PEG300, Tween-80, Saline	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.68 mM)	[4]
Vehicle 2: SBE- β -CD in Saline	10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL (5.68 mM)	[4]
Vehicle 3: Corn Oil	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.68 mM)	[4]
Vehicle 4: PEG300, Tween-80, ddH ₂ O	5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH ₂ O	Not specified, but based on a 88 mg/mL DMSO stock.	[2]

Intravenous Administration Formulation

For intravenous administration, a formulation that ensures complete solubility and is well-tolerated is essential. The following is a suggested starting point, but researchers should optimize based on their specific experimental needs and animal model.

Formulation Components	Composition	Achievable Concentration	Reference
Vehicle for IV Injection	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (3.88 mM)	[5]

Experimental Protocols

Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **PF-06424439** in DMSO, which can then be diluted into the final aqueous-based vehicle for administration.

Materials:

- **PF-06424439** powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block (optional)
- Ultrasonic bath (optional)

Procedure:

- Weigh the desired amount of **PF-06424439** powder in a sterile container.
- Add the calculated volume of DMSO to achieve a 10 mg/mL concentration.
- Vortex the solution thoroughly for 2-3 minutes to aid dissolution.
- If the compound does not fully dissolve, gentle warming in a water bath at 60°C or sonication can be applied.^[4] Be cautious with heating to avoid degradation.
- Once fully dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.^[4] Avoid repeated freeze-thaw cycles.

Preparation of Dosing Solution for Oral Gavage (Vehicle 1)

This protocol details the preparation of a dosing solution using a combination of DMSO, PEG300, Tween-80, and saline.

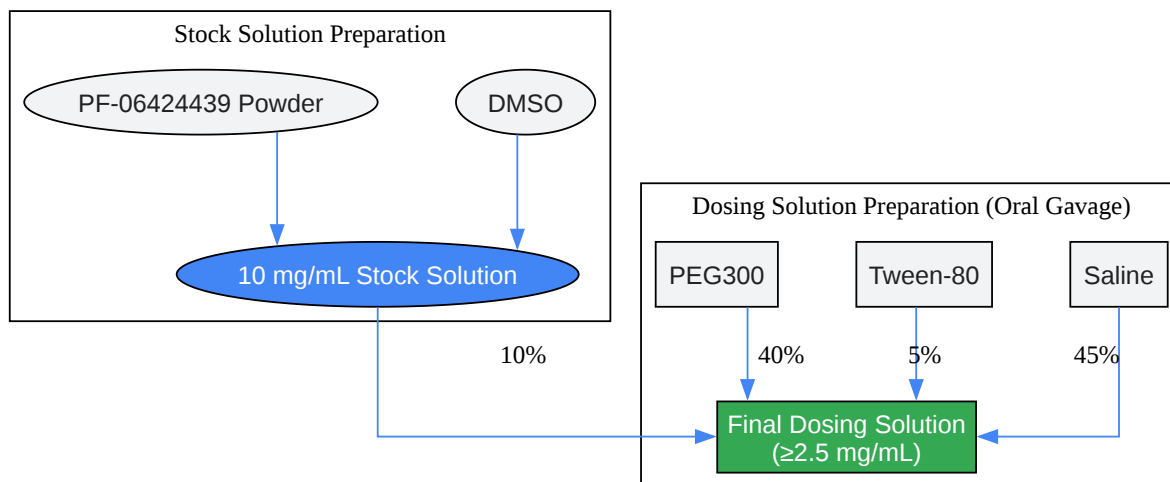
Materials:

- **PF-06424439** stock solution in DMSO (e.g., 10 mg/mL)
- PEG300

- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer

Procedure:

- Calculate the required volumes of each component based on the desired final concentration and total volume. For a final concentration of 2.5 mg/mL, the final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- In a sterile conical tube, add the required volume of DMSO (containing the dissolved **PF-06424439**).
- Add the PEG300 to the tube. Vortex thoroughly until the solution is clear.
- Add the Tween-80 and vortex again until the solution is homogeneous.
- Finally, add the saline and vortex thoroughly to ensure a uniform suspension.
- The resulting solution should be clear.^[4] It is recommended to use this solution immediately after preparation.^[2]



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Caption: Workflow for preparing an oral dosing solution of **PF-06424439**.

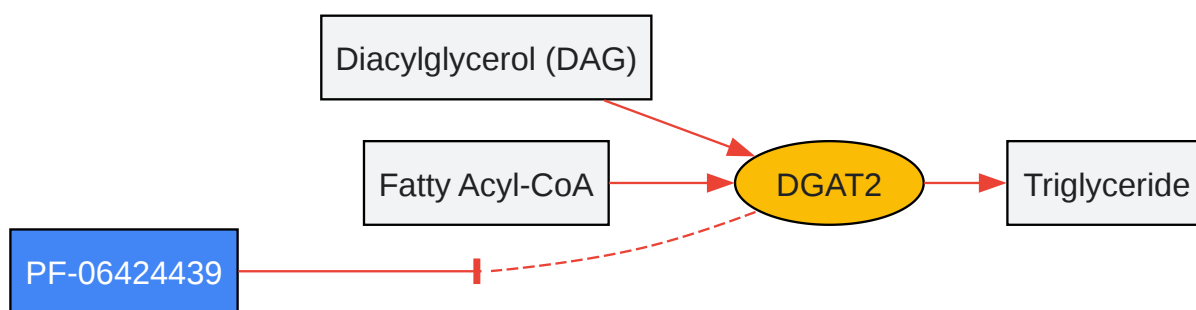
In Vivo Study Considerations

PF-06424439 has been demonstrated to be an orally bioavailable inhibitor of DGAT2.[1] In preclinical rodent models, it has shown efficacy in reducing plasma triglyceride and cholesterol levels.[1]

Animal Model	Dosing	Route	Observed Effects	Reference
Sucrose-fed rats	0.1-10 mg/kg	Not specified	Dose-dependent reduction in plasma triglycerides	[1]
LDL receptor knockout mice	60 mg/kg/day	Oral (p.o.)	Reduction in plasma cholesterol, triglycerides, and hepatic triglycerides	[1]
Male low-density lipoprotein receptor (Ldlr) knockout mice	60 mg/kg/day for 3 days	Oral (p.o.)	Reduction in plasma triglycerides and cholesterol	[4][5]
Rats	1 mg/kg	Intravenous (i.v.)	Moderate clearance and a short half-life	[4][5]
Mice	5 mg/kg	Not specified	Reduction in plasma fatty acids	[6]

Mechanism of Action: DGAT2 Inhibition

PF-06424439 is a selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), a key enzyme in the synthesis of triglycerides. DGAT2 catalyzes the final step in the triglyceride synthesis pathway, the conversion of diacylglycerol (DAG) and a fatty acyl-CoA to a triglyceride. By inhibiting DGAT2, **PF-06424439** blocks the production of new triglycerides. This mechanism is central to its observed effects on lipid metabolism.[7][8]



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Caption: Simplified signaling pathway showing the inhibition of DGAT2 by **PF-06424439**.

Disclaimer: These protocols and application notes are intended for research purposes only. Researchers should conduct their own optimization and validation studies for their specific experimental conditions and animal models. All animal studies should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

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